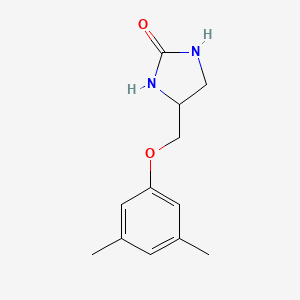
Maurotoxin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Maurotoxin is a component of the venom of Scorpio maurus palmatus. Maurotoxin is a member of the α-KTx6.2 scorpion toxin family. It blocks voltage-gated potassium channels (KV1.1/KCNA1, KV1.2/KCNA2, and KV1.3/KCNA3) and inhibits apamin-sensitive small conductance calcium-activated channels (SK channels), particularly KCa3.1 (IKca1, SK4). The blockage of Kv1.2 occurs with high affinity.
科学的研究の応用
Inhibition of Potassium Channels
- Maurotoxin as a Potassium Channel Inhibitor : Maurotoxin has been found to be a potent inhibitor of certain types of potassium channels. This includes intermediate conductance calcium-activated potassium channels (IK1) and voltage-gated potassium channels (Kv1.2). Its effectiveness in inhibiting these channels has made it a valuable tool in understanding the physiological roles of these channel subtypes (Castle et al., 2003).
Mechanisms of Action on Channels
- Understanding the Mechanisms of Maurotoxin Action : Studies on maurotoxin's interaction with various channels, such as Shaker potassium channels, have helped elucidate the molecular mechanisms of its action. These insights are crucial for understanding how similar toxins affect cellular processes and for potential therapeutic applications (Avdonin et al., 2000).
Structural and Pharmacological Studies
- Analysis of Maurotoxin's Structure and Pharmacology : Research has focused on the unique structure of maurotoxin, specifically its disulfide bridge organization. This analysis has provided insights into how structural variations can influence the pharmacological properties of neurotoxins (Fajloun et al., 2000).
Binding Site Identification
- Mapping of Maurotoxin Binding Sites : Identifying the binding sites of maurotoxin on various potassium channels, such as hKv1.2 and hIKCa1, helps in understanding the toxin's specificity and potency. This knowledge is fundamental for designing drugs that can target specific channels (Visan et al., 2004).
Folding and Oxidation Studies
- Oxidation and Folding of Maurotoxin : Research into the oxidation and folding processes of maurotoxin contributes to a broader understanding of protein chemistry and may have implications for the manufacturing of peptide-based drugs (di Luccio et al., 2001).
Neurotoxin Research
- Clinical Applications of Neurotoxins : While not directly about maurotoxin, research into neurotoxins in general, including their mechanisms and applications in clinical settings, provides context for understanding the potential uses of maurotoxin in medicine and research (Zhou et al., 2022).
特性
製品名 |
Maurotoxin |
|---|---|
分子式 |
C145H231N45O47S8 |
分子量 |
3612.55 Da |
外観 |
White lyophilized solidPurity rate: > 95 %AA sequence: Val-Ser-Cys3-Thr-Gly-Ser-Lys-Asp-Cys9-Tyr-Ala-Pro-Cys13-Arg-Lys-Gln-Thr-Gly-Cys19-Pro-Asn-Ala-Lys-Cys24-Ile-Asn-Lys-Ser-Cys29-Lys-Cys31-Tyr-Gly-Cys34-NH2Disulfide bonds: Cys3-Cys24, Cys9-Cys29, Cys13-Cys19 and Cys31 -Cys34Length (aa): 34 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



